molecular formula C20H29O5- B13724734 19(R)-hydroxy Prostaglandin B2

19(R)-hydroxy Prostaglandin B2

Cat. No.: B13724734
M. Wt: 349.4 g/mol
InChI Key: PPYRMVKHPFIXEU-ILWSTUOESA-M
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Description

General Overview of Prostanoid Chemistry in Biological Systems

Prostanoids are characterized by a core 20-carbon skeleton that includes a five-membered ring. wikipedia.org Their diverse biological activities are dictated by the specific arrangement of double bonds and functional groups, such as hydroxyl and ketone moieties, attached to this fundamental structure. wikipedia.org These lipids are not stored pre-formed within cells but are synthesized on demand in response to various stimuli. physiology.org They typically act locally as autocrine or paracrine mediators, influencing the cells near their site of synthesis due to their short half-lives and rapid metabolic inactivation. wikipedia.orgmusculoskeletalkey.com The biological effects of prostanoids are mediated by their interaction with specific G protein-coupled receptors on the cell surface, which in turn trigger intracellular signaling cascades. physiology.orgnih.gov

Prostaglandin (B15479496) Classification and Nomenclature in Academic Contexts

The nomenclature of prostaglandins (B1171923) is systematic, reflecting their chemical structure. The prefix "PG" is followed by a letter (A through K) that denotes the substitutions on the cyclopentane (B165970) ring. echemi.comstackexchange.com For instance, prostaglandins of the E series (PGE) possess a keto group and a hydroxyl group on the ring, while PGF series prostaglandins have two hydroxyl groups. metwarebio.com A numerical subscript indicates the number of double bonds in the two side chains, which relates to the fatty acid precursor from which they are derived. glowm.com For example, prostaglandins of the "2" series, such as PGE2, are derived from arachidonic acid and have two double bonds. glowm.com The stereochemistry of substituents is also specified, often using Greek letters like α and β. echemi.comstackexchange.com

Fundamental Concepts of Eicosanoid Biosynthesis Pathways

The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's phospholipids, a process catalyzed by phospholipase A2. metwarebio.comnih.gov Once liberated, arachidonic acid can be metabolized by one of three major enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway is responsible for the production of prostaglandins and thromboxanes. metwarebio.comnih.gov The COX enzymes (COX-1 and COX-2) convert arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). metwarebio.comresearchgate.net PGH2 is then further metabolized by specific synthases into various biologically active prostanoids, such as PGE2, PGF2α, and thromboxane (B8750289) A2. creative-proteomics.comresearchgate.net

Lipoxygenase (LOX) Pathway: This pathway leads to the synthesis of leukotrienes and lipoxins. creative-proteomics.comresearchgate.net

Cytochrome P450 (CYP) Pathway: This pathway generates hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). creative-proteomics.comresearchgate.netresearchgate.net

In some instances, the biosynthesis of eicosanoids can involve "transcellular pathways," where an intermediate produced by one cell is taken up and processed by a neighboring cell to generate the final active molecule. nih.gov

19(R)-hydroxy Prostaglandin B2: A Specific Compound of Interest

Within the complex family of prostaglandins, this compound (19(R)-OH PGB2) is a notable compound. It is a derivative of Prostaglandin B2, distinguished by the presence of a hydroxyl group at the 19th carbon atom in the R-configuration. scbt.com

Chemical and Physical Properties

The defining characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C20H30O5
Molecular Weight 350.5 g/mol
Alternate Names 19(R)-OH PGB2; 9-oxo-15S, 19R-dihydroxy-prosta-5Z, 8(12), 13E-trien-1-oic acid
CAS Number 211185-40-9
Purity ≥98%
Formulation A solution in ethanol
Data sourced from multiple chemical suppliers and databases. scbt.combiocompare.combioscience.co.uk

Biological Context and Research Applications

19-hydroxy prostaglandins, including the PGE and PGF series, are found in significant amounts in human seminal plasma. sci-hub.sehmdb.ca The conversion of 19-hydroxy PGE compounds to their corresponding PGB counterparts occurs under basic conditions, resulting in the formation of a strong conjugated dienone chromophore. biocompare.comglpbio.com This property has been utilized to develop a rapid, UV-based analytical method for quantifying PGEs. biocompare.comglpbio.com

Due to its chemical stability and strong UV absorbance at 278 nm, 19(R)-hydroxy PGB2 is frequently used as an internal standard in extraction and High-Performance Liquid Chromatography (HPLC) procedures to determine the recovery of other arachidonic acid metabolites. scbt.combiocompare.comglpbio.com

Research has indicated that 19-hydroxy derivatives of prostaglandins may play a role in male fertility. Studies have shown a correlation between the levels of these compounds and sperm motility. For instance, 19-hydroxy PGE2, a related compound, is a potent smooth muscle relaxant and a selective agonist for the EP2 receptor. caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29O5-

Molecular Weight

349.4 g/mol

IUPAC Name

(Z)-7-[2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoate

InChI

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/p-1/b4-2-,13-11+/t15-,17-/m1/s1

InChI Key

PPYRMVKHPFIXEU-ILWSTUOESA-M

Isomeric SMILES

C[C@H](CCC[C@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)[O-])O)O

Canonical SMILES

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)[O-])O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 19 R Hydroxy Prostaglandin B2

Precursor Substrate Utilization in Eicosanoid Synthesis

The journey from a common fatty acid to a bioactive prostaglandin (B15479496) begins with the metabolic transformation of arachidonic acid into a pivotal intermediate, Prostaglandin H2 (PGH2).

Arachidonic Acid Conversion to Prostaglandin H2 (PGH2)

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, serves as the primary substrate for the synthesis of PGH2. wikipedia.orgnih.gov This conversion is not a single reaction but a two-step process catalyzed by the bifunctional enzyme prostaglandin H synthase, which possesses both cyclooxygenase and peroxidase activities. uniprot.org The initial step involves the cyclooxygenase activity, which incorporates two molecules of oxygen into the arachidonic acid molecule to form the unstable intermediate, Prostaglandin G2 (PGG2). wikipedia.org Subsequently, the peroxidase function of the same enzyme reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2. wikipedia.org This endoperoxide, PGH2, is a critical branching point in the eicosanoid pathway, serving as the precursor for a wide array of prostaglandins (B1171923) and thromboxanes. wikipedia.orgmdpi.com

Initial Cyclooxygenase-Dependent Steps (COX-1, COX-2)

The key enzymes responsible for the conversion of arachidonic acid to PGH2 are the cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govnih.gov Both COX-1 and COX-2 catalyze the same initial reactions in prostaglandin synthesis. nih.govresearchgate.net

COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that are involved in homeostatic physiological functions. nih.govgpnotebook.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli, growth factors, and cytokines, suggesting its primary role in inflammatory processes and cell growth. nih.gov Despite their different regulatory mechanisms and physiological roles, both isoforms perform the crucial cyclooxygenation of arachidonic acid to form PGG2 and its subsequent reduction to PGH2. wikipedia.orgnih.gov

Hydroxylation Mechanisms Leading to 19-Hydroxy Prostaglandins

The formation of 19-hydroxy prostaglandins requires a further enzymatic modification of the PGH2 intermediate. This critical hydroxylation step is carried out by a specific cytochrome P450 enzyme.

Identification and Characterization of Prostaglandin H (PGH) 19-Hydroxylase (CYP4F8)

The enzyme responsible for the 19-hydroxylation of prostaglandin endoperoxides is CYP4F8, a member of the cytochrome P450 superfamily. nih.govgenecards.org This enzyme has been identified as a prominent 19-hydroxylase of PGH2 and is notably expressed in human seminal vesicles. nih.govreactome.org The localization of CYP4F8 to the endoplasmic reticulum aligns with its role in the metabolism of lipids and steroids. genecards.orgwikipedia.org The discovery and characterization of CYP4F8 provided a crucial link in understanding the biosynthetic pathway leading to 19-hydroxy prostaglandins. nih.gov

CYP4F8 exhibits a notable substrate specificity, primarily targeting prostaglandin endoperoxides. nih.gov While it can oxygenate arachidonic acid to a lesser extent, its main and most efficient activity is the hydroxylation of PGH2 and PGH1. nih.govwikipedia.org Studies have shown that other prostaglandins such as PGD2, PGE1, PGE2, and PGF2α are poor substrates for CYP4F8. nih.gov The enzyme rapidly metabolizes stable PGH2 analogs, indicating a high affinity for the endoperoxide structure. nih.gov The catalytic activity of CYP4F8 involves the introduction of a hydroxyl group at the omega-2 position (C-19) of the prostaglandin substrate. nih.gov

Substrate Specificity of CYP4F8
SubstrateMetabolic ActionEfficiency
Prostaglandin H2 (PGH2)19-hydroxylation (ω-2)High
Prostaglandin H1 (PGH1)19-hydroxylation (ω-2)High
Arachidonic Acid18-hydroxylation (ω-3)Low
Prostaglandin D2 (PGD2)Poor substrateVery Low
Prostaglandin E1 (PGE1)Poor substrateVery Low
Prostaglandin E2 (PGE2)Poor substrateVery Low
Prostaglandin F2α (PGF2α)Poor substrateVery Low

The primary catalytic function of CYP4F8 in this pathway is the omega-2 hydroxylation of PGH1 and PGH2. nih.govnih.gov This reaction specifically introduces a hydroxyl group at the 19th carbon position of the prostaglandin molecule, leading to the formation of 19-hydroxy-PGH1 and 19-hydroxy-PGH2, respectively. nih.gov This enzymatic step is the committed step in the biosynthesis of the 19-hydroxy series of prostaglandins. The resulting 19-hydroxy-PGH2 is then further metabolized by other enzymes, such as PGE synthase, to form downstream products like 19-hydroxy-PGE2. nih.govnih.gov Although the primary product is the 19-hydroxy metabolite, a smaller amount of 18-hydroxy metabolites are also formed. nih.gov

Catalytic Activity of CYP4F8 on Prostaglandin Endoperoxides
SubstratePrimary ProductSecondary Product
Prostaglandin H1 (PGH1)19-hydroxy-PGH118-hydroxy-PGH1
Prostaglandin H2 (PGH2)19-hydroxy-PGH218-hydroxy-PGH2

Formation of 19-Hydroxy Prostaglandin E Derivatives (e.g., 19(R)-hydroxy PGE1, 19(R)-hydroxy PGE2)

The biosynthesis of 19(R)-hydroxy Prostaglandin B2 (19(R)-OH PGB2) begins with the formation of its precursors, 19(R)-hydroxy Prostaglandin E1 (19(R)-OH PGE1) and 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2). These compounds are predominantly found in human seminal fluid and are synthesized through a sequential enzymatic cascade within the seminal vesicles and vas deferens.

The key enzymes involved in this pathway are Prostaglandin H (PGH) synthase-2, PGH 19-hydroxylase (a cytochrome P450 enzyme, specifically CYP4F8), and microsomal Prostaglandin E synthase-1. These enzymes are co-localized within the epithelial cells of the seminal vesicles, facilitating an efficient conversion process.

The biosynthesis initiates with the conversion of arachidonic acid or dihomo-γ-linolenic acid to Prostaglandin H1 (PGH1) and Prostaglandin H2 (PGH2) by PGH synthase-2. Subsequently, CYP4F8, acting as a prostaglandin 19-hydroxylase, introduces a hydroxyl group at the 19th position of the prostaglandin molecule. Studies using microsomes from monkey seminal vesicles have shown that this enzyme exhibits a preference for PGE1 as a substrate over PGE2. Finally, microsomal PGE synthase-1 catalyzes the isomerization of the endoperoxide group of the 19-hydroxy PGH intermediate to form the final 19(R)-hydroxy PGE derivatives.

Table 1: Key Enzymes in the Biosynthesis of 19(R)-hydroxy PGE Derivatives

EnzymeFunctionLocation
PGH synthase-2Converts precursor fatty acids to PGH1 and PGH2Epithelial cells of seminal vesicles and vas deferens
PGH 19-hydroxylase (CYP4F8)Hydroxylates PGH at the 19th positionEpithelial cells of seminal vesicles and vas deferens
Microsomal PGE synthase-1Isomerizes 19-hydroxy PGH to 19-hydroxy PGEEpithelial cells of seminal vesicles and vas deferens

Subsequent Conversions to this compound

Once formed, the 19(R)-hydroxy PGE derivatives can be converted to this compound through dehydration and isomerization processes. This conversion can occur via both non-enzymatic and potentially enzymatic pathways.

Non-Enzymatic Dehydration Pathways

The conversion of prostaglandins of the E series to the B series is a well-documented process that can occur non-enzymatically, particularly under basic conditions. This transformation involves a dehydration step, leading to the formation of an intermediate Prostaglandin A (PGA) derivative, which then isomerizes to the more stable Prostaglandin B (PGB) form.

In the context of 19(R)-hydroxy PGE2, it is proposed that the compound undergoes a similar non-enzymatic dehydration. The initial step involves the elimination of a water molecule from the cyclopentanone (B42830) ring of the 19(R)-hydroxy PGE2 molecule, resulting in the formation of 19(R)-hydroxy Prostaglandin A2 (19(R)-OH PGA2). This intermediate is then believed to undergo isomerization of the double bond within the cyclopentenone ring to yield the final product, this compound. This process is analogous to the known base-catalyzed conversion of PGE2 to PGA2 and subsequently to PGB2. caymanchem.com The presence of the 19-hydroxyl group is not expected to significantly alter this fundamental chemical transformation.

Enzymatic Isomerization and Dehydration Processes

While the non-enzymatic route is a plausible and chemically understood pathway for the formation of 19(R)-hydroxy PGB2, the existence of specific enzymes catalyzing this conversion is less clear. Research on the metabolism of prostaglandins has identified various isomerases and dehydratases; however, a specific enzyme responsible for the direct conversion of 19(R)-hydroxy PGE2 to 19(R)-hydroxy PGB2 has not been definitively characterized.

It is worth noting that studies on seminal vesicle microsomes have demonstrated the metabolism of Prostaglandin B1 to 18-hydroxy, 19-hydroxy, and 20-hydroxy derivatives, with 19-hydroxy PGB1 being a major product. This indicates that enzymes capable of acting on the PGB scaffold are present in these tissues. However, this represents the hydroxylation of a PGB compound rather than the conversion of a PGE to a PGB.

Further research is required to determine if a specific "19(R)-hydroxy Prostaglandin E2 isomerase" or a dedicated dehydratase exists to facilitate a more controlled and efficient enzymatic conversion to this compound in a biological setting. At present, the non-enzymatic pathway remains the most clearly understood mechanism for this transformation.

Advanced Analytical and Methodological Approaches in 19 R Hydroxy Prostaglandin B2 Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of prostaglandin (B15479496) analysis, enabling the separation of individual compounds from a complex mixture prior to their detection and quantification. The choice of technique depends on the specific requirements of the analysis, including the complexity of the sample and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of prostaglandins (B1171923). For 19(R)-hydroxy PGB2, reversed-phase HPLC is particularly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

A notable application of 19-hydroxy PGB2 is its use as a polar internal standard for on-line extraction-HPLC analysis of lipoxygenase products. Its chemical stability and strong ultraviolet (UV) chromophore, which allows for detection at 280 nm, make it highly suitable for this purpose. Its elution profile is also advantageous, as it appears just before other polar arachidonic acid metabolites, providing a reliable way to assess the recovery of these components during analysis.

Various detection methods can be coupled with HPLC for prostaglandin analysis:

UV Detection: As 19-OH PGB2 possesses a strong UV chromophore, HPLC-UV is a direct method for its detection. However, HPLC-UV may lack the sensitivity required for trace-level quantification in some biological samples.

Fluorescence Detection: This method requires derivatization of the prostaglandins with a fluorescent tag to enhance sensitivity.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest sensitivity and selectivity, and is discussed in detail in section 4.2.

For some HPLC applications, chemical derivatization is employed to improve detection. For instance, prostaglandins can be converted to their p-bromophenacyl esters to facilitate their separation and quantification.

Table 1: Overview of HPLC Methods for Prostaglandin Analysis
ParameterDescriptionRelevance to 19(R)-hydroxy PGB2References
Column Type Reversed-phase columns (e.g., C18, C8) are most common, separating molecules based on hydrophobicity.Well-suited for separating 19-OH PGB2 from other eicosanoids.
Detection Methods UV, Fluorescence, Mass Spectrometry (MS).Possesses a strong UV chromophore for detection at 280 nm. MS coupling offers superior sensitivity.
Derivatization Sometimes required to enhance volatility or detector response (e.g., p-bromophenacyl esters for UV, fluorescent tags).Not strictly necessary for UV detection but can be used to improve sensitivity with other detectors.
Application Used for separation and quantification in various biological samples.Used as a polar internal standard to monitor recovery of other analytes.

Ultra-Performance Liquid Chromatography (UPLC) for Eicosanoid Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technique utilizes columns packed with sub-2-μm particles, which results in much sharper and narrower chromatographic peaks.

The benefits of UPLC are particularly evident in the field of eicosanoid profiling, where dozens of structurally similar compounds must be resolved. UPLC methods can reduce analysis times from nearly an hour to just a few minutes while simultaneously increasing sensitivity. For example, a UPLC-based method for E2/D2 series prostaglandins achieved a fast separation within 4 minutes with chromatographic peaks that were five times sharper compared to older HPLC methods. This enhancement in peak shape leads to a better signal-to-noise ratio, which is critical for quantifying low-abundance lipids.

While specific UPLC methods for 19(R)-hydroxy PGB2 are not extensively detailed in the literature, the technique's capacity for comprehensive eicosanoid profiling makes it an ideal platform for its analysis. A UPLC-MS/MS platform has been successfully used to identify and profile 79 different eicosanoids in cell culture models, demonstrating its power in evaluating the complex interplay of these lipid mediators.

Table 2: Comparison of HPLC and UPLC for Prostaglandin Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)References
Particle Size 3-5 µm< 2 µm
Analysis Time Longer (e.g., ~60 minutes)Much shorter (e.g., ~4-12 minutes)
Peak Width BroaderNarrower (up to 5x sharper)
Resolution GoodHigher
Sensitivity StandardEnhanced due to narrower peaks

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Mediator Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reproducible technique for prostaglandin analysis. However, because prostaglandins like 19(R)-hydroxy PGB2 are not inherently volatile, they require chemical derivatization before they can be analyzed by GC.

The derivatization process typically involves two key steps:

Methoximation: This step converts aldehyde and keto groups into oximes. This is crucial for preventing tautomerization (isomerization), which could otherwise lead to the formation of multiple unwanted derivatives and complicate the analysis.

Silylation: Following methoximation, a silylating agent such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is used. This reagent replaces the active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the molecule's volatility and thermal stability for injection into the gas chromatograph.

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. Studies on related compounds, such as 19-hydroxy F prostaglandins, have shown that GC-MS can effectively separate and identify these molecules as their methyl ester-trimethylsilyl ether derivatives.

Mass Spectrometry for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of 19(R)-hydroxy PGB2, providing unparalleled sensitivity and structural information. When coupled with a chromatographic separation technique (LC or GC), it allows for the confident identification and precise quantification of prostaglandins in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is widely considered the gold standard for prostaglandin quantification. This technique offers high selectivity and sensitivity, allows for the simultaneous analysis of multiple analytes, and, importantly, does not require the laborious derivatization step needed for GC-MS.

Developing a robust LC-MS/MS method involves several stages of optimization:

Chromatographic Separation: An efficient LC or UPLC separation is developed to resolve the target analyte from isomers and other interfering substances in the matrix. A reversed-phase C18 column is commonly used.

Ionization Source Optimization: Electrospray ionization (ESI) is typically used, most often in negative ion mode, as the carboxyl group on prostaglandins is readily deprotonated. Source parameters such as gas temperatures, gas flows, and capillary voltage are optimized to achieve the most stable and intense signal for the analyte.

Tandem MS (MS/MS) Parameter Optimization: For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise, leading to very low limits of detection. An LC-MS/MS assay for 27 different prostanoids reported limits of detection in the range of 0.5-50 pg.

Method validation is a critical final step, establishing the method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 3: Key Parameters in LC-MS/MS Method Development for Prostaglandins
ParameterTypical ApproachPurposeReferences
Chromatography Reversed-phase UPLC/HPLC with C18 column.Separates target analyte from isomers and matrix components.
Ionization Electrospray Ionization (ESI) in negative ion mode.Generates deprotonated precursor ions [M-H]⁻.
Detection Mode Multiple Reaction Monitoring (MRM).Provides high specificity and sensitivity for quantification.
Validation Assess linearity, accuracy, precision, LOD, and LOQ.Ensures the method is reliable and reproducible.

Structural Elucidation of Prostaglandin Isomers using MS/MS

Tandem mass spectrometry is a powerful tool for the structural elucidation of prostaglandins. The fragmentation pattern (the set of product ions) generated from a specific precursor ion serves as a molecular fingerprint that can be used for identification.

However, the structural elucidation of prostaglandin isomers can be challenging. Many isomers, such as PGE2 and PGD2, produce very similar fragment ions because they often lose neutral molecules like water (H₂O) or carbon dioxide (CO₂), which are not specific to the isomeric structure.

Despite this challenge, MS/MS can be used to differentiate isomers in several ways:

Relative Abundance of Fragments: Even if the fragment ions are the same, their relative abundances can differ between isomers. A study on the 8-beta isomers of 19-hydroxy F prostaglandins found that while their fragmentation patterns were qualitatively similar to the 8-alpha isomers, the relative intensities of the product ions were distinct, allowing for their identification. This principle could be applied to distinguish the (R) and (S) stereoisomers at the 19-position of 19-hydroxy PGB2.

Advanced Fragmentation Techniques: To generate more structurally informative fragments, novel methods have been developed. One such technique is the cationization of prostaglandins with silver ions (Ag⁺). Complexing the prostaglandin with a silver ion can lead to different and more specific fragmentation pathways upon collision-induced dissociation, revealing more detail about the molecule's isomeric structure. This approach has been shown to provide characteristic product ions that can help distinguish closely related isomers.

Detailed mass spectrometric studies, utilizing stable isotope labeling and accurate mass measurements, have been instrumental in mapping the fragmentation pathways of various prostaglandin families, providing a foundational library of data for identifying these compounds in biological samples.

Sensitivity and Specificity Considerations in Eicosanoid Quantification

The accurate quantification of eicosanoids in biological matrices is an analytical challenge primarily due to their low endogenous concentrations and structural similarity. nih.govspringernature.com Eicosanoids are typically present in the picomolar to femtomolar range within biological tissues, necessitating highly sensitive analytical methods for reliable detection. researchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has become a principal technique in profiling eicosanoids because it provides the requisite sensitivity. springernature.comresearchgate.net

Specificity is another major consideration. The eicosanoid family consists of hundreds of metabolites derived from arachidonic acid and other polyunsaturated fatty acids. escholarship.org These compounds, including various prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids, often have identical molecular weights and similar chemical structures (i.e., they are isomers), making them difficult to distinguish from one another. escholarship.orgnih.gov Analytical methods must therefore be highly specific to differentiate and accurately quantify the target analyte without interference from other structurally related compounds. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as a standard method for eicosanoid quantification because it combines the separation power of liquid chromatography with the specificity of mass spectrometry, overcoming many of the limitations associated with older techniques like immunoassays, which can suffer from cross-reactivity. nih.govnih.govresearchgate.net

Consideration Description Primary Analytical Challenge
Sensitivity The ability of an analytical method to detect and quantify very low concentrations of an analyte.Eicosanoids are present at extremely low levels (pmol/mg to fmol/mg) in biological samples. researchgate.net
Specificity The ability of an analytical method to differentiate and quantify the target analyte in the presence of other, often structurally similar, compounds.The eicosanoid family contains numerous isomers with identical mass and similar structures, leading to potential interference. escholarship.orgnih.gov

Strategic Use of 19(R)-hydroxy Prostaglandin B2 as an Analytical Standard

In the complex workflow of eicosanoid analysis, analytical standards are indispensable for accurate quantification. This compound serves as a valuable tool in this context, particularly as an internal standard for chromatographic methods.

Internal Standard Applications in Extraction and Recovery Assessment

A significant challenge in the analysis of lipoxygenase and other eicosanoid products from biological samples is the variable recovery of polar compounds during sample preparation, especially when using on-line extraction procedures. nih.gov To account for these sample-to-sample variations in extraction efficiency, a polar internal standard is essential. nih.gov

This compound has been identified as a highly suitable internal standard for this purpose. nih.gov Its utility stems from several key properties:

Polarity: It is a polar compound, and its elution in reversed-phase HPLC occurs just before other polar arachidonic acid metabolites like 20-hydroxy-leukotriene B4 and lipoxins. This ensures that its behavior during extraction closely mimics that of the target polar analytes. nih.gov

Chemical Stability: The compound exhibits excellent chemical stability, a critical attribute for a reliable standard. nih.gov

Strong UV Chromophore: Like Prostaglandin B2, it possesses a strong ultraviolet chromophore, allowing for sensitive detection at 280 nm, which is advantageous for HPLC-UV methods. nih.gov

By adding a known quantity of this compound to a biological sample before the extraction process, analysts can quantify its recovery at the end of the procedure. This recovery percentage is then used to correct for the loss of the target polar analytes in that specific sample, thereby ensuring more accurate quantification. nih.gov The combined use of this compound with a less polar standard like Prostaglandin B2 allows for a reliable assessment of the recovery of a wide range of lipoxygenase products. nih.gov This approach is a cornerstone of ensuring data accuracy in complex biological analyses.

Method Validation Parameters for Prostaglandin Analysis

The validation of an analytical method is the process that confirms it is suitable for its intended purpose. wjarr.comnih.gov For the quantitative analysis of prostaglandins, including methods that might use this compound as a standard, several key parameters must be rigorously evaluated to ensure the reliability and consistency of the results. nih.govgavinpublishers.com

Parameter Description Common Acceptance Criteria
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comThe correlation coefficient (r²) of the calibration curve should be >0.99. nih.govnih.govresearchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in a spiked matrix. gavinpublishers.comRecovery typically within 85-115% of the known amount. nih.govmdpi.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). nih.govThe Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should generally be <15%. nih.govnih.gov
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. gavinpublishers.comNo significant interfering peaks at the retention time of the analyte and internal standard. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3:1. nih.govmdpi.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically defined as a signal-to-noise ratio of 10:1. nih.govmdpi.comwaters.com

Challenges and Future Directions in this compound Analytical Research

The analytical research landscape for this compound is intrinsically linked to the broader challenges and advancements in eicosanoid analysis. The primary challenges remain the low abundance of these compounds in biological systems and the complexity of the biological matrix, which can cause ion suppression in mass spectrometry and interfere with accurate quantification. nih.govnih.gov

A significant ongoing challenge is the separation and distinct quantification of closely related isomers. escholarship.org Future advancements in high-resolution chromatography, such as ultra-high-performance liquid chromatography (UHPLC), will continue to be critical for improving the separation of prostaglandin isomers. frontiersin.org

Future directions in the field are focused on enhancing sensitivity and specificity. The development of next-generation mass spectrometers offers the potential for lower detection limits, enabling the study of these mediators in smaller sample volumes or in systems where they are present at even lower concentrations. researchgate.net Novel ionization techniques and approaches, such as the use of silver cationization to improve the ionization efficiency and sensitivity of prostaglandins in mass spectrometry, represent a promising avenue for future research. acs.org Furthermore, there is a continuous drive towards developing higher-throughput methods that can simultaneously and accurately quantify a broad spectrum of eicosanoids, which would provide a more comprehensive understanding of the complex lipid mediator networks in health and disease. nih.gov

Q & A

Q. What are the known biosynthetic pathways for 19(R)-hydroxy Prostaglandin B₂, and how can these pathways be experimentally validated?

  • Methodological Answer : 19(R)-hydroxy Prostaglandin B₂ is hypothesized to originate from non-enzymatic dehydration of 19(R)-hydroxy PGE₂, a metabolite found in human seminal plasma . To validate this pathway:

Use stable isotope-labeled precursors (e.g., deuterated arachidonic acid) in in vitro incubation studies with seminal fluid or cell lysates.

Monitor intermediate formation via LC-MS/MS, focusing on dehydration products.

Compare retention times and fragmentation patterns with synthetic standards.

  • Key Tools : LC-MS/MS, isotopic labeling, enzymatic inhibition assays.

Q. How should 19(R)-hydroxy Prostaglandin B₂ be stored to maintain stability during experiments?

  • Methodological Answer :
  • Store lyophilized samples at -20°C in airtight, light-protected vials.
  • Prepare working solutions in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

Q. What are the primary biological sources of 19(R)-hydroxy Prostaglandin B₂, and how can they be isolated for study?

  • Methodological Answer :
  • Source : Human seminal plasma (concentration ~20 µg/mL for related 19(R)-hydroxy PGF₂α) .
  • Isolation Protocol :

Centrifuge seminal fluid at 10,000×g to remove cellular debris.

Extract lipids using solid-phase extraction (C18 columns).

Purify via reverse-phase HPLC with UV detection at 195 nm .

Advanced Research Questions

Q. How can researchers address contradictions in receptor-binding data for 19(R)-hydroxy Prostaglandin B₂ analogs?

  • Methodological Answer : Discrepancies arise from receptor subtype specificity and assay conditions. For example:
  • EP1/EP3 Activation : 19(R)-hydroxy PGE₁ shows agonist activity at EP1/EP3 receptors in primate smooth muscle .
  • FP Receptor Inactivity : 19(R)-hydroxy PGF₂α lacks activity in cat iris sphincter FP receptors at ≤1 µM .
  • Resolution Strategy :

Use receptor-specific antagonists/agonists (e.g., ONO-AE-248 for EP3).

Validate binding via radioligand displacement assays with tritiated prostaglandins.

Compare species-specific receptor isoforms (e.g., human vs. feline FP receptors) .

Q. What experimental approaches are suitable for detecting unstable intermediates in 19(R)-hydroxy Prostaglandin B₂ synthesis?

  • Methodological Answer :
  • Trapping Techniques : Add methanol or sodium azide to reaction mixtures to stabilize transient intermediates (e.g., oxane/oxetane structures) .
  • Real-Time Monitoring : Use stopped-flow spectroscopy or rapid-freeze quench methods coupled with NMR.
  • Structural Confirmation : Analyze trapped derivatives via high-resolution MS and 2D NMR (e.g., NOESY for stereochemistry) .

Q. How can solubility challenges for 19(R)-hydroxy Prostaglandin B₂ in in vivo studies be mitigated?

  • Methodological Answer :
  • Formulation : Prepare injectable solutions using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (v/v) to enhance solubility .
  • Dosing Optimization : Conduct pilot pharmacokinetic studies to determine bioavailability and adjust dosing intervals.
  • Alternative Routes : Consider intraperitoneal (IP) or subcutaneous (SC) administration if intravenous (IV) delivery shows precipitation .

Data Analysis & Replication

Q. What statistical methods are recommended for analyzing dose-response relationships in prostaglandin receptor studies?

  • Methodological Answer :
  • Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism.
  • Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Include replicate experiments (n ≥ 3) and report ANOVA with post-hoc tests for multi-group comparisons .

Q. How can researchers ensure reproducibility when studying 19(R)-hydroxy Prostaglandin B₂’s metabolic fate?

  • Methodological Answer :

Adhere to NIH guidelines for preclinical research, including detailed reporting of incubation conditions (pH, temperature, cofactors) .

Share raw chromatographic/spectral data via repositories like MetaboLights.

Validate findings using orthogonal methods (e.g., compare LC-MS results with ELISA kits for prostaglandin metabolites) .

Structural & Functional Characterization

Q. What techniques are critical for elucidating the stereochemistry of 19(R)-hydroxy Prostaglandin B₂?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (e.g., H15/H16 = 5.0 Hz) and NOE correlations to confirm R-configuration at C19 .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers.
  • X-ray Crystallography : Co-crystallize with recombinant prostaglandin receptors for absolute configuration determination .

Q. How do structural modifications at C19 impact the biological activity of prostaglandin analogs?

  • Methodological Answer :
  • Activity Trends : 19(R)-hydroxylation in PGF₂α reduces FP receptor affinity but may enhance EP receptor selectivity .
  • Testing Strategy :

Synthesize analogs with varying C19 substituents (e.g., 19(S)-hydroxy, 19-keto).

Screen using calcium flux assays (EP receptors) and cAMP quantification (FP receptors).

Perform molecular dynamics simulations to predict binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.